molecular formula C22H16ClN3O B11122760 6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11122760
M. Wt: 373.8 g/mol
InChI Key: RIDVVVTURZRLIE-UHFFFAOYSA-N
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Description

6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in various functionalized quinoline derivatives .

Scientific Research Applications

6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

6-chloro-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-16-9-10-20-18(12-16)19(13-21(26-20)15-6-2-1-3-7-15)22(27)25-14-17-8-4-5-11-24-17/h1-13H,14H2,(H,25,27)

InChI Key

RIDVVVTURZRLIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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